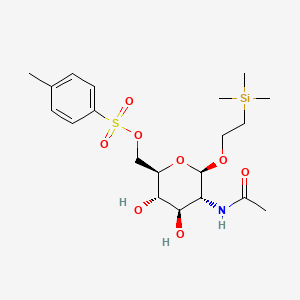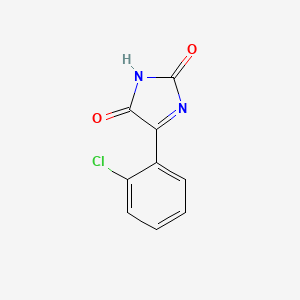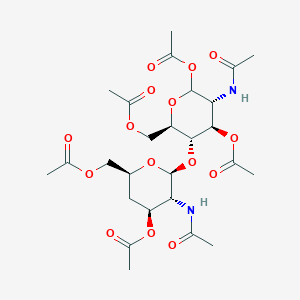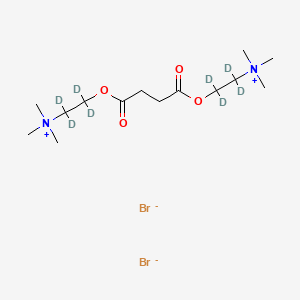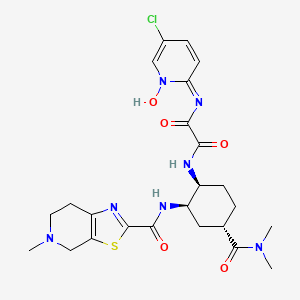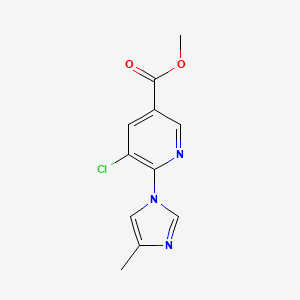![molecular formula C28H29N9O6 B13857350 2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid, also known as aminopterin, is a chemical compound with the empirical formula C19H20N8O5 and a molecular weight of 440.41 g/mol . It is a derivative of folic acid and has been used as an antineoplastic agent due to its ability to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid involves multiple steps. One common method starts with the condensation of 2,4-diaminopteridine with p-aminobenzoyl-L-glutamic acid under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Aplicaciones Científicas De Investigación
2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid involves the inhibition of dihydrofolate reductase (DHFR) . By inhibiting DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides . This inhibition leads to a decrease in DNA synthesis and cell proliferation, making it effective as an antineoplastic agent .
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: Another folic acid derivative that inhibits DHFR and is used as an antineoplastic agent.
Pemetrexed: A multi-targeted antifolate that inhibits several folate-dependent enzymes.
Trimethoprim: An antibiotic that also inhibits DHFR but is primarily used to treat bacterial infections.
Uniqueness
2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid is unique in its specific structure and its historical significance as one of the first antifolate drugs used in cancer therapy . Its ability to inhibit DHFR with high specificity makes it a valuable tool in both research and clinical settings .
Propiedades
Fórmula molecular |
C28H29N9O6 |
|---|---|
Peso molecular |
587.6 g/mol |
Nombre IUPAC |
2-[[4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C28H29N9O6/c1-36(14-17-13-31-24-22(32-17)23(29)34-28(30)35-24)18-7-5-16(6-8-18)26(41)37(2)19-9-3-15(4-10-19)25(40)33-20(27(42)43)11-12-21(38)39/h3-10,13,20H,11-12,14H2,1-2H3,(H,33,40)(H,38,39)(H,42,43)(H4,29,30,31,34,35) |
Clave InChI |
HTBPLFOCHFUAFG-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N(C)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


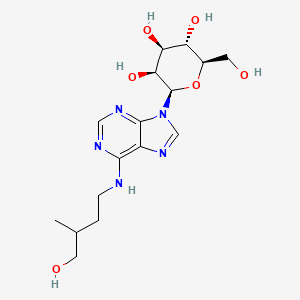
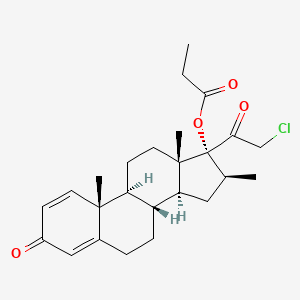

![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)

![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
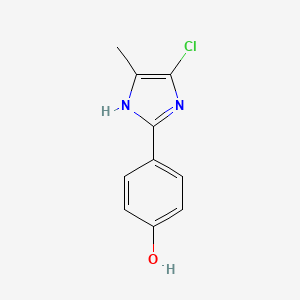
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
